N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine
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Overview
Description
N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine is a chemical compound known for its unique structure and properties. It is a derivative of adenine, a vital component of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methylthio group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the methylthio group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the methylthio position .
Scientific Research Applications
N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural similarity to adenine makes it useful in studying nucleic acid interactions and functions.
Industry: It may be used in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine involves its interaction with molecular targets such as nucleic acids or enzymes. The compound can mimic or interfere with the natural functions of adenine, affecting processes like DNA replication, transcription, or enzyme activity. Specific pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Adenine: The parent compound, essential for nucleic acids.
N-Methyladenine: A methylated derivative of adenine.
2-Methylthioadenine: Another derivative with a methylthio group.
Uniqueness
N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine is unique due to its specific combination of methyl and methylthio groups, which confer distinct chemical and biological properties compared to other adenine derivatives .
Properties
Molecular Formula |
C9H15N5S |
---|---|
Molecular Weight |
225.32 g/mol |
IUPAC Name |
N,3,7-trimethyl-2-methylsulfanyl-8,9-dihydropurin-6-imine |
InChI |
InChI=1S/C9H15N5S/c1-10-7-6-8(11-5-13(6)2)14(3)9(12-7)15-4/h11H,5H2,1-4H3 |
InChI Key |
TYVLZOHSFOZPBE-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C2=C(NCN2C)N(C(=N1)SC)C |
Origin of Product |
United States |
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